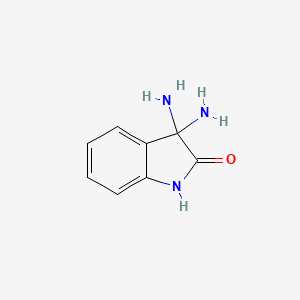

3,3-Diaminoindolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-Diaminoindolin-2-one is a heterocyclic compound derived from the indole scaffold, featuring two amino (-NH₂) substituents at the 3-position of the indolin-2-one core. Indolin-2-one derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and enzyme inhibitory effects, making them valuable in medicinal chemistry .

Preparation Methods

The synthesis of 3,3-diaminoindolin-2-one can be achieved through several methods. One common approach involves the reaction of isatin with indole in the presence of a catalyst such as vanadyl sulfate (VOSO4) in an aqueous medium . This method is efficient and environmentally friendly, providing high yields of the desired product. Another method involves the use of magnetic nanoparticles as a catalyst, which allows for the synthesis of mono and bis-[3,3-di(indolyl)indolin-2-ones] under ultrasonic irradiation at room temperature .

Chemical Reactions Analysis

3,3-Diaminoindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the Mannich reaction can be diverted to access 2,2-disubstituted indolin-3-ones by merging 1,2-aryl migration and copper-catalyzed aerobic oxidation . Additionally, the compound can participate in Fischer indolization/Claisen rearrangement reactions to form 2,2-disubstituted indolin-3-ones . Common reagents used in these reactions include p-anisidine, aldehydes, and nucleophiles.

Scientific Research Applications

1. Anti-Cancer Properties

3,3-Diaminoindolin-2-one derivatives have shown promising anti-cancer activity. Research indicates that these compounds can inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. In vivo studies demonstrated that specific derivatives significantly reduced tumor growth in xenograft models without notable toxicity. For instance, one study reported a tumor growth inhibition of 70% at a dosage of 15 mg/kg in mice models .

2. Anti-Inflammatory Effects

In addition to their anti-cancer properties, this compound derivatives exhibit strong anti-inflammatory effects. A study synthesized various derivatives and evaluated their ability to inhibit nitric oxide production and pro-inflammatory cytokines such as TNF-α and IL-6. Among the synthesized compounds, one derivative showed the highest anti-inflammatory activity by suppressing these cytokines in a concentration-dependent manner .

Mechanistic Studies

1. Signaling Pathways

The mechanisms through which this compound exerts its effects involve several key signaling pathways. The inhibition of the MAPK and NF-κB pathways has been highlighted as critical for both its anti-cancer and anti-inflammatory activities. For example, the compound significantly inhibited lipopolysaccharide-induced signaling pathways related to inflammation .

2. Molecular Interactions

Molecular docking studies have revealed that this compound derivatives form stable interactions with α and β-tubulin, which is essential for their role as tubulin-targeting agents. The binding affinities and interactions at active sites have been characterized, supporting their potential as effective therapeutic agents against various cancers .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Compound Derivative | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anti-Cancer | Compound A | 0.81 | Tubulin polymerization inhibition |

| Anti-Cancer | Compound B | 4.2 | Vascular disrupting activity |

| Anti-Inflammatory | Compound C | <10 | Inhibition of TNF-α and IL-6 production |

Table 2: In Vivo Efficacy of Selected Compounds

| Compound Derivative | Dosage (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|

| Compound A | 15 | 70 |

| Compound B | 30 | 80 |

Case Studies

Case Study 1: Anticancer Efficacy in MGC-803 Cells

Research involving MGC-803 gastric cancer cells demonstrated that specific derivatives of this compound effectively induced apoptosis through upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual-action mechanism highlights its potential as a therapeutic agent in cancer treatment .

Case Study 2: Anti-inflammatory Mechanisms

A comprehensive study on the anti-inflammatory effects of a specific derivative revealed its ability to significantly reduce inflammation markers in macrophage cells exposed to lipopolysaccharides. The results indicated that the compound could be a candidate for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3,3-diaminoindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, 3-substituted-indolin-2-one derivatives have been shown to inhibit the nitric oxide production related to inflammation and suppress the production of pro-inflammatory cytokines by inhibiting the Akt, MAPK, and NF-κB signaling pathways . Additionally, indolin-2-one nitroimidazole antibiotics exhibit a dual mode of action by inhibiting topoisomerase IV and causing DNA damage through the formation of reactive radicals .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substitution pattern on the indolin-2-one scaffold significantly influences molecular weight, solubility, and reactivity. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula.

Key Observations :

- Amino vs. Methyl Groups: Amino substituents (e.g., in 6-amino-3,3-dimethylindolin-2-one) improve aqueous solubility compared to methyl groups, which increase lipophilicity .

- Positional Effects: Substitution at the 5- or 6-position (e.g., 5-chloro or 6-amino) enhances bioactivity by interacting with target proteins .

Comparison of Yields :

- 3,3-Dimethylindolin-2-one derivatives: ~75–87% yield via recrystallization .

- 5-Sulfonyl derivatives: 72–80% yield using dichloromethane recrystallization .

Antimicrobial Activity

- 3-(Naphthalen-1-ylimino)indolin-2-one: Exhibits broad-spectrum antimicrobial activity, validated via UPLC-based analytical methods (intra-day precision: %CV <1.246%) .

- Nitroimidazole-Indolin-2-one Hybrids : Potent against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values <1 µg/mL .

Antitumor Activity

- 5-Sulfonylindolin-2-ones : Inhibit tumor cell proliferation (e.g., 10d: IC₅₀ = 1.2 µM against HepG2) via sulfonamide-mediated apoptosis .

Enzyme Inhibition

Analytical Characterization

- Chromatography: UPLC methods developed for 3-(naphthalen-1-ylimino)indolin-2-one achieve precision (SD: 0.019–1.29 µg/mL) and accuracy (%recovery >98%) .

- Spectroscopy : NMR and mass spectra (e.g., EI-MS m/z 384 for hybrid derivatives) confirm structural integrity .

Biological Activity

3,3-Diaminoindolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its indoline structure with two amino groups at the 3-position. This unique configuration contributes to its reactivity and biological properties. The compound can be represented as follows:

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound derivatives. For instance, a derivative known as 3-(3-hydroxyphenyl)-indolin-2-one exhibited potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This inhibition was significant at concentrations as low as 20 μM, demonstrating a 50% reduction in NO secretion compared to control groups .

The mechanism involves the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses. The compound also modulated key signaling pathways including Akt, MAPK, and NF-κB, further supporting its role as an anti-inflammatory agent .

Anticancer Activity

In addition to its anti-inflammatory effects, this compound derivatives have shown promising anticancer activity. Research indicates that certain derivatives induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). For example, specific derivatives demonstrated IC50 values as low as 1.04 µM against MCF-7 cells, indicating strong cytotoxic potential .

The apoptotic mechanism appears to involve the activation of caspases (caspase-3 and caspase-9), increased reactive oxygen species (ROS) production, and disruption of the mitochondrial membrane potential . These findings suggest that modifications to the indolin-2-one structure can enhance anticancer efficacy through targeted mechanisms.

Table 1: Biological Activity of this compound Derivatives

| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(3-hydroxyphenyl)-indolin-2-one | Anti-inflammatory | 20 | Inhibition of NO production; cytokine suppression |

| N-propyl indole derivative | Anticancer | 1.04 | Induction of apoptosis; caspase activation |

| Other substituted derivatives | Varies | Varies | Modulation of ROS; mitochondrial disruption |

Case Studies

A notable case study involved the evaluation of a series of indolin derivatives for their anti-inflammatory properties. The study utilized RAW264.7 macrophages to assess NO production and cytokine levels post-treatment with various concentrations of the compounds. Results indicated that 3-(3-hydroxyphenyl)-indolin-2-one not only inhibited NO production but also significantly reduced TNF-α and IL-6 levels in a concentration-dependent manner

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

3,3-diamino-1H-indol-2-one |

InChI |

InChI=1S/C8H9N3O/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,9-10H2,(H,11,12) |

InChI Key |

OORJJROLFYWZDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.